1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione
Description
Historical Context of Maleimide Chemistry in Bioconjugation
The development of maleimide chemistry for bioconjugation traces its origins to mid-20th century protein modification studies. Early work capitalized on the maleimide group's electrophilic character, which enables rapid thiol-selective reactions under physiological conditions. This reactivity profile proved particularly valuable for modifying cysteine residues in antibodies and enzymes without disturbing other functional groups.
By the 1980s, first-generation maleimide reagents facilitated the creation of immunotoxin conjugates for cancer therapy. However, these initial compounds suffered from hydrolysis instability and non-specific binding, limiting their clinical utility. The introduction of protected maleimide derivatives in the 2000s marked a significant improvement, with enhanced serum stability through steric hindrance and electronic modulation of the maleimide ring.
The compound 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione emerged from this evolutionary trajectory, incorporating a PEG spacer to distance the maleimide group from the amine functionality. This structural innovation reduces steric interference during conjugation while maintaining reaction specificity—a critical requirement for modern bioconjugation applications requiring precise spatial control.
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJEMQYBHYBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione can be synthesized through a multi-step process involving the reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol. The reaction typically proceeds under mild conditions, with the formation of the pyrrole ring occurring through cyclization. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxyethyl side chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- Biology It is studied for potential biological activities, such as enzyme inhibition or receptor binding. Pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
- Medicine Research explores potential therapeutic applications, including its use as a precursor for drug development.
- Industry It is utilized in developing specialty chemicals and materials, including polymers and coatings.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction Reduction reactions can convert it into reduced forms, such as amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution Nucleophilic substitution reactions can occur at the aminoethoxyethyl side chain, leading to the formation of various derivatives. Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Biological Activities
This compound is of interest in medicinal chemistry due to its potential biological activities. Research on similar pyrrole derivatives has indicated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).
The compound may act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules. Similar derivatives have shown the ability to intercalate into lipid bilayers, which could affect membrane fluidity and receptor interactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The aminoethoxyethyl side chain allows for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrole ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
- MI-1 (1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)-pyrrole-2,5-dione) Structure: Contains chlorine and trifluoromethylphenylamino groups. Activity: Acts as a tyrosine kinase inhibitor with anticancer properties. Molecular modeling suggests high binding affinity to kinase domains . Applications: Preclinical studies show potent cytotoxic effects against colorectal cancer cells (HCT116) .
- 1-(4-Hydroxyphenyl)-pyrrole-2,5-dione Structure: Aryl-substituted with a hydroxyl group. Activity: Exhibits toxicity via inhalation, dermal contact, or ingestion. Limited therapeutic use due to safety concerns .
Analogs with Indole-Based Substituents
- RG119-1 (1-[2-(1H-Indol-3-yl)-ethyl]-pyrrole-2,5-dione) Structure: Indol-3-yl-ethyl substituent. Activity: Inhibits DNA methyltransferases (DNMTs), leading to epigenetic modulation. Used in cancer research to reverse DNA hypermethylation . Synthesis: Mechanosynthesis attempts yield intermediates, while solution-phase synthesis from maleic anhydride is more effective .
- GF109203X (Bisindolylmaleimide I) Structure: Contains two indole groups and a dimethylaminopropyl chain. Activity: Potent protein kinase C (PKC) inhibitor. Demonstrates anti-proliferative effects in leukemia models .
PEG-Linked and Bifunctional Derivatives
BM(PEG)2 (1,8-Bismaleimido-diethyleneglycol)
1-[2-(2-Bromoethoxy)ethyl]pyrrole-2,5-dione
Amino-Functionalized Derivatives
- 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione Advantages: Superior solubility and biocompatibility compared to hydrophobic aryl-substituted analogs. Applications: Key intermediate in synthesizing acid-cleavable ADCs. Demonstrates appropriate stability in physiological conditions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings
Biological Activity
1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C10H13N2O3. It features a pyrrole ring substituted with a 2-aminoethoxyethyl group, which contributes to its unique reactivity and biological profile. The presence of the pyrrole moiety often correlates with diverse pharmacological activities, including anti-inflammatory and anticancer effects.
Anti-inflammatory Effects
Research on similar pyrrole derivatives has indicated significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . Such findings suggest that this compound may also possess anti-inflammatory activity, although specific studies on this compound are still needed.
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, insights can be drawn from related compounds:
- Electrophilic Nature : Due to the presence of the pyrrole ring, the compound may act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules.
- Membrane Interaction : Similar derivatives have shown the ability to intercalate into lipid bilayers, which could affect membrane fluidity and receptor interactions .
Case Studies
While direct case studies specifically involving this compound are scarce, related research provides valuable context:
- Growth Inhibition in Cancer Models : A study demonstrated that a closely related pyrrole derivative inhibited tumor growth in rat models of chemically induced colon cancer . This suggests potential for similar efficacy in other models.
- Cytokine Production Inhibition : Research indicated that certain pyrrole derivatives significantly reduced cytokine levels in PBMC cultures stimulated by lipopolysaccharides . This highlights their potential as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
